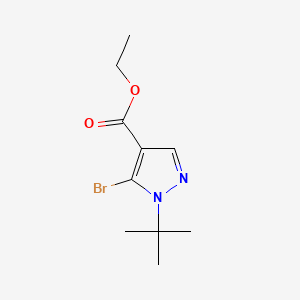

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

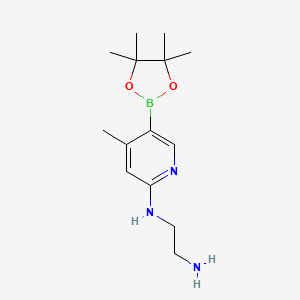

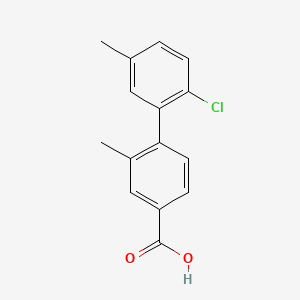

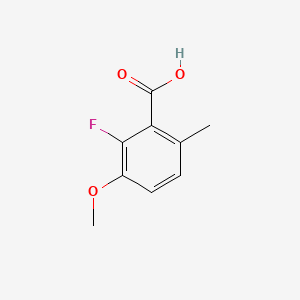

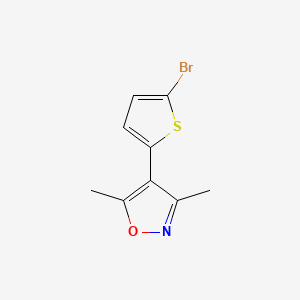

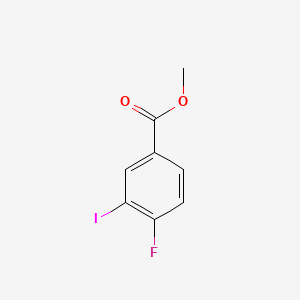

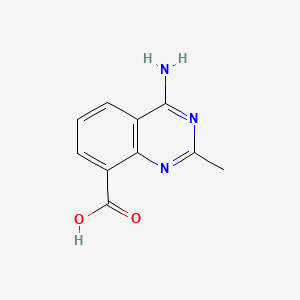

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular weight of 275.15 . It has the InChI code 1S/C10H15BrN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3 . It is usually in liquid form .

Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI key for this compound is RSUGKABMEVWWKL-UHFFFAOYSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate are not detailed in the retrieved sources, pyrazoles are known to participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a liquid at room temperature . It has a molecular weight of 275.15 . The compound is typically stored at 4°C .

Applications De Recherche Scientifique

Medicinal Chemistry

Pyrazole derivatives have a wide range of applications in medicinal chemistry . They exhibit diverse biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities . They can be used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .

Drug Discovery

Pyrazole derivatives are also used in drug discovery . They serve as a core element in the development of new drugs due to their versatile frameworks .

Agrochemistry

In the field of agrochemistry, pyrazole derivatives are used as agrochemicals . They have been found to be effective in controlling pests and improving crop yield .

Coordination Chemistry

Pyrazole derivatives are used in coordination chemistry . They can act as ligands to form complexes with various metals .

Organometallic Chemistry

In organometallic chemistry, pyrazole derivatives are used to synthesize organometallic compounds . These compounds have applications in catalysis, materials science, and pharmaceuticals .

Functional Materials

Pyrazole derivatives are used in the development of functional materials . They are used in the synthesis of materials with specific properties, such as conductivity, magnetism, or luminescence .

Electrocatalysis

Pyrazole derivatives have been employed as building blocks of systems with applications in electrocatalysis . They can be used to enhance the efficiency of electrochemical reactions .

CO2 Capture

Pyrazole derivatives have also been used in CO2 capture . They can help in the absorption and storage of carbon dioxide, which is a crucial step in mitigating climate change .

Heavy Metal Removal

Pyrazole derivatives have been used in the removal of heavy metals . They can act as chelating agents, helping to remove heavy metals from various environments .

Catalysis

In the field of catalysis, pyrazole derivatives have found applications . They can act as catalysts in various chemical reactions, enhancing the rate of reaction .

Enzyme Inhibition

Pyrazole derivatives have been used as enzyme inhibitors . They can inhibit the activity of certain enzymes, which can be useful in the treatment of various diseases .

Paint and Photographic Industries

Pyrazole derivatives are utilized in paint and photographic industries . They can be used in the development of heat-resistant resins .

Safety And Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

ethyl 5-bromo-1-tert-butylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUGKABMEVWWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700132 |

Source

|

| Record name | Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate | |

CAS RN |

1245272-40-5 |

Source

|

| Record name | Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-fluoro-1H-benzo[D]imidazole](/img/structure/B572562.png)